2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one
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Overview
Description
2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a morpholine ring, a tetrahydrofuran ring, and a pyrido[4,3-d]pyrimidinone core, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[4,3-d]pyrimidinone core, followed by the introduction of the morpholine and tetrahydrofuran groups through nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include halogenated precursors, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, bases, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyridine
- 2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrimidine
- 2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)quinoline
Uniqueness
2-(morpholin-4-yl)-6-(tetrahydrofuran-2-ylmethyl)pyrido[4,3-d]pyrimidin-5(6H)-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H20N4O3 |
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Molecular Weight |
316.35 g/mol |
IUPAC Name |
2-morpholin-4-yl-6-(oxolan-2-ylmethyl)pyrido[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C16H20N4O3/c21-15-13-10-17-16(19-5-8-22-9-6-19)18-14(13)3-4-20(15)11-12-2-1-7-23-12/h3-4,10,12H,1-2,5-9,11H2 |
InChI Key |
OUSZMRDZMLLARE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=CC3=NC(=NC=C3C2=O)N4CCOCC4 |
Origin of Product |
United States |
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